2-O-(alpha-D-glucopyranosyl)glycerol
2-O-(alpha-D-glucopyranosyl)glycerol
2-O-(α-D-Glucopyranosyl)glycerol is a compatible solute that has been found in various bacteria. It prevents drying-induced membrane fusion and carboxyfluorescein (CF) leakage in liposomes. 2-O-(α-D-Glucopyranosyl)glycerol levels are increased in response to osmotic stress in bacteria.
2-O-(alpha-D-glucopyranosyl)glycerol is a glucosylglycerol consisting of an alpha-D-glucosyl residue attached at position 2 of glycerol via a glycosidic bond. It has a role as an osmolyte and a bacterial metabolite. It is a glucosylglycerol and an alpha-D-glucoside.
2-O-(alpha-D-glucopyranosyl)glycerol is a glucosylglycerol consisting of an alpha-D-glucosyl residue attached at position 2 of glycerol via a glycosidic bond. It has a role as an osmolyte and a bacterial metabolite. It is a glucosylglycerol and an alpha-D-glucoside.
Brand Name:
Vulcanchem
CAS No.:
22160-26-5
VCID:
VC20811020
InChI:
InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6-,7+,8-,9+/m1/s1
SMILES:
C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O
Molecular Formula:
C9H18O8
Molecular Weight:
254.23 g/mol
2-O-(alpha-D-glucopyranosyl)glycerol
CAS No.: 22160-26-5
Cat. No.: VC20811020
Molecular Formula: C9H18O8
Molecular Weight: 254.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-O-(α-D-Glucopyranosyl)glycerol is a compatible solute that has been found in various bacteria. It prevents drying-induced membrane fusion and carboxyfluorescein (CF) leakage in liposomes. 2-O-(α-D-Glucopyranosyl)glycerol levels are increased in response to osmotic stress in bacteria. 2-O-(alpha-D-glucopyranosyl)glycerol is a glucosylglycerol consisting of an alpha-D-glucosyl residue attached at position 2 of glycerol via a glycosidic bond. It has a role as an osmolyte and a bacterial metabolite. It is a glucosylglycerol and an alpha-D-glucoside. |
|---|---|
| CAS No. | 22160-26-5 |
| Molecular Formula | C9H18O8 |
| Molecular Weight | 254.23 g/mol |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6-,7+,8-,9+/m1/s1 |
| Standard InChI Key | AQTKXCPRNZDOJU-ZEBDFXRSSA-N |
| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(CO)CO)O)O)O)O |
| SMILES | C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O |
| Canonical SMILES | C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O |
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